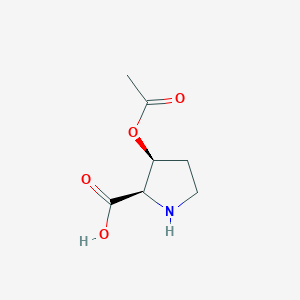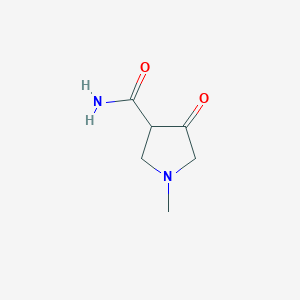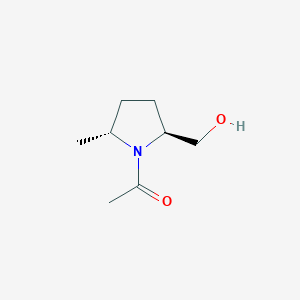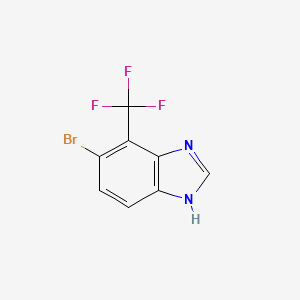
1-(3,5-Dichlorophenyl)-3-(piperidin-1-ylmethyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dichlorophenyl)-3-(piperidin-1-ylmethyl)pyrrolidine-2,5-dione is a synthetic organic compound. It belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a dichlorophenyl group, a piperidinylmethyl group, and a pyrrolidine-2,5-dione core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dichlorophenyl)-3-(piperidin-1-ylmethyl)pyrrolidine-2,5-dione typically involves the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3,5-Dichlorophenyl Group: This step often involves the use of chlorinated aromatic compounds and suitable coupling reagents.
Attachment of the Piperidin-1-ylmethyl Group: This can be done through nucleophilic substitution reactions using piperidine derivatives.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,5-Dichlorophenyl)-3-(piperidin-1-ylmethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of specific atoms or groups with other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications, including as an active pharmaceutical ingredient.
Industry: Use in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(3,5-Dichlorophenyl)-3-(piperidin-1-ylmethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context and application.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3,5-Dichlorophenyl)-3-(morpholin-4-ylmethyl)pyrrolidine-2,5-dione
- 1-(3,5-Dichlorophenyl)-3-(pyrrolidin-1-ylmethyl)pyrrolidine-2,5-dione
- 1-(3,5-Dichlorophenyl)-3-(azepan-1-ylmethyl)pyrrolidine-2,5-dione
Uniqueness
1-(3,5-Dichlorophenyl)-3-(piperidin-1-ylmethyl)pyrrolidine-2,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group may enhance its binding affinity to certain targets, while the piperidinylmethyl group may influence its pharmacokinetic properties.
Propiedades
Número CAS |
63642-92-2 |
|---|---|
Fórmula molecular |
C16H18Cl2N2O2 |
Peso molecular |
341.2 g/mol |
Nombre IUPAC |
1-(3,5-dichlorophenyl)-3-(piperidin-1-ylmethyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H18Cl2N2O2/c17-12-7-13(18)9-14(8-12)20-15(21)6-11(16(20)22)10-19-4-2-1-3-5-19/h7-9,11H,1-6,10H2 |
Clave InChI |
XSBPOFOZKVEARP-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CC2CC(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Difluoromethoxy)-2-(difluoromethyl)benzo[d]oxazole](/img/structure/B12870742.png)




![5-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine](/img/structure/B12870773.png)



![Methyl 3-bromothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12870788.png)




